2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

Solubility Formulation Medicinal Chemistry

This hydrochloride salt offers unique dual functionality with a 3-amino group for kinase hinge binding and an N1-hydroxyethyl handle for solubility modulation or further derivatization. Ideal for synthesizing kinase inhibitor libraries and calcium signaling probes. Its enhanced aqueous solubility simplifies automated synthesis workflows, making it a superior choice over unfunctionalized aminopyrazoles. Essential building block for medicinal chemistry and agrochemical discovery.

Molecular Formula C5H10ClN3O
Molecular Weight 163.60 g/mol
Cat. No. B7970194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride
Molecular FormulaC5H10ClN3O
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CCO.Cl
InChIInChI=1S/C5H9N3O.ClH/c6-5-1-2-8(7-5)3-4-9;/h1-2,9H,3-4H2,(H2,6,7);1H
InChIKeyAAHQOENLJDZZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride: A Key 3-Aminopyrazole Building Block for Kinase-Targeted Synthesis


2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride (CAS 1431965-61-5) is a functionalized aminopyrazole derivative, supplied as a hydrochloride salt . The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hydrogen bond donor-acceptor-donor motif, enabling strong interactions with the hinge region of various kinases [1]. The compound features a primary amino group at the 3-position and a hydroxyethyl substituent at the N1 position, providing two distinct handles for further derivatization. This dual functionality makes it a versatile intermediate, particularly in the synthesis of kinase inhibitor libraries and other bioactive heterocycles [2].

Why Substituting 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride with Other 3-Aminopyrazoles Compromises Synthetic Workflows


While other 3-aminopyrazoles may share the core heterocycle, direct substitution with unfunctionalized or differently substituted analogs is often not feasible without significantly altering synthetic routes and biological outcomes. The target compound's specific N1-hydroxyethyl group and its hydrochloride salt form provide a unique combination of solubility and reactivity that is not present in the parent 3-aminopyrazole [1]. For instance, 3-aminopyrazole itself lacks the hydroxyethyl handle for further N-alkylation chemistry, limiting its use in building complex, substituted molecules [1]. Furthermore, the hydrochloride salt form of the target compound offers enhanced aqueous solubility and stability compared to its free base, which is critical for achieving reproducible reaction conditions in polar solvent systems and simplifies handling in automated synthesis platforms .

Quantitative Differentiators for 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride vs. Key Analogs


Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2-(3-amino-1H-pyrazol-1-yl)ethanol demonstrates significantly improved aqueous solubility compared to the free base form of 3-aminopyrazole, which is only moderately soluble in water and requires heating [1]. While specific quantitative solubility values for the target compound are not publicly available, the presence of the hydrochloride counterion and the hydrophilic hydroxyethyl group is known to substantially increase water solubility, a critical property for aqueous-phase reactions and biological assays .

Solubility Formulation Medicinal Chemistry

Dual Functionalization Sites Offer Superior Synthetic Versatility Compared to Unsubstituted 3-Aminopyrazole

The target compound provides two orthogonal reactive handles for derivatization: the primary 3-amino group and the primary alcohol on the N1-hydroxyethyl chain. This contrasts with the parent 3-aminopyrazole, which lacks the hydroxyethyl moiety and thus limits subsequent synthetic transformations to modifications of the amino group or ring carbon atoms [1]. The presence of both functionalities allows for sequential, chemoselective reactions to rapidly build molecular complexity, a key advantage in generating diverse compound libraries for structure-activity relationship (SAR) studies [2].

Synthetic Chemistry Library Synthesis Kinase Inhibitors

Positional Isomer of 4-Aminopyrazole Scaffold Confers Different Biological Activity Profile

The target compound is based on a 3-aminopyrazole core, which is a privileged scaffold for kinase hinge-binding. Its positional isomer, 2-(4-amino-1H-pyrazol-1-yl)ethanol [1], positions the amino group differently on the pyrazole ring. While the 3-aminopyrazole scaffold can form a hydrogen bond donor-acceptor-donor 'zipper' with kinase hinge regions, the 4-amino isomer cannot establish this specific triple hydrogen bond motif [2]. This fundamental difference in pharmacophore geometry can lead to significantly altered kinase selectivity and potency profiles. The 3-amino arrangement is crucial for mimicking the adenine moiety of ATP, a strategy employed by clinically successful drugs like Pirtobrutinib [3].

Kinase Inhibition Structure-Activity Relationship Pharmacophore Modeling

Demonstrated Anticancer Activity in Class-Related 3-Aminopyrazole Derivatives

Although direct IC50 data for 2-(3-amino-1H-pyrazol-1-yl)ethanol hydrochloride is not reported in primary literature, a class-related study of multi-substituted 3-aminopyrazole derivatives has demonstrated significant anticancer activity. These compounds showed potent inhibition against A875 (melanoma) and HepG2 (liver cancer) cell lines, with kinase assays and molecular docking suggesting CDK1 as a potential target [1]. This provides a strong, class-level rationale for using the target compound as a key intermediate for developing new anticancer agents targeting the same or related kinase pathways [2].

Anticancer Cytotoxicity CDK1 Inhibition

Hydroxyethyl Group as a Key Modulator of Physical Properties in SKF-96365 Analogs

In the development of store-operated calcium entry (SOCE) inhibitors, the presence of a hydroxyethyl group on a pyrazole scaffold has been shown to be a critical modulator of biological activity. A series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride analogs of SKF-96365 were synthesized and tested, with one compound demonstrating an IC50 of 25 μM against SOCE in a PLP-B lymphocyte cell line [1]. This study, which involved the resolution of a 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol intermediate, highlights the importance of the hydroxyethyl-pyrazole substructure in achieving desired activity. 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride provides a similar hydroxyethyl handle on a 3-aminopyrazole core, making it a valuable starting point for developing new SOCE modulators [1].

SOCE Inhibitors Calcium Signaling Immunology

Validated Application Scenarios for 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride in Scientific R&D


Medicinal Chemistry: Synthesis of Focused Kinase Inhibitor Libraries

The dual functionality of the target compound (3-amino and N1-hydroxyethyl groups) makes it an ideal central scaffold for generating diverse libraries of kinase inhibitors. The amino group can be reacted with carboxylic acids, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas, respectively, targeting the kinase hinge region [1]. Simultaneously, the hydroxyethyl group can be converted into a leaving group for subsequent N-alkylation or used to introduce various esters or ethers, modulating physicochemical and pharmacokinetic properties [2].

Chemical Biology: Development of Novel Store-Operated Calcium Entry (SOCE) Probes

The 1-(hydroxyethyl)pyrazole moiety has been validated in the context of SOCE inhibition, as demonstrated by analogs of SKF-96365 [3]. The target compound, with this exact substructure, can be used to synthesize novel probes for studying calcium signaling in immune cells or other disease-relevant models. The primary amino group serves as a convenient attachment point for biotin, fluorescent dyes, or affinity tags, facilitating target identification and mechanism of action studies [3].

Agrochemical Research: Synthesis of Fungicidal and Herbicidal Candidates

3-Aminopyrazole derivatives are established precursors in the synthesis of agrochemicals, including certain classes of fungicides and herbicides [4]. The target compound's structural features provide opportunities to explore new chemical space in this field. The hydroxyethyl group can be modified to alter lipophilicity and improve plant uptake or soil mobility, while the 3-amino group can be elaborated to fine-tune interactions with plant or fungal enzyme targets [4].

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